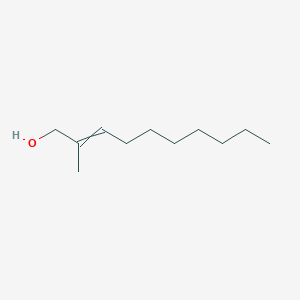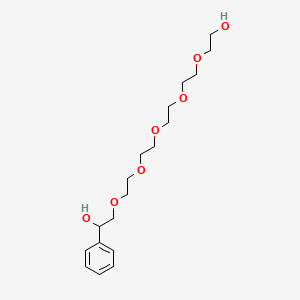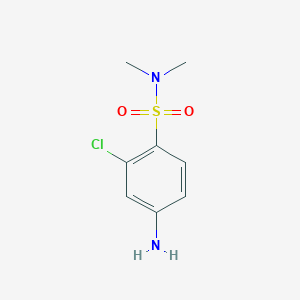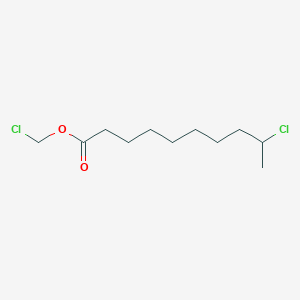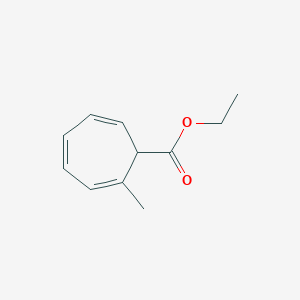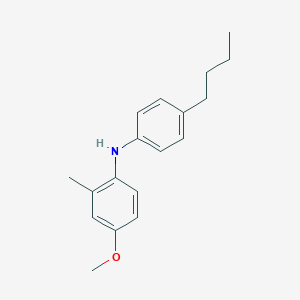
N-(4-Butylphenyl)-4-methoxy-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butylphenyl)-4-methoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a butyl group attached to the phenyl ring, a methoxy group, and a methyl group on the aniline structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-4-methoxy-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-butylaniline with 4-methoxy-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Butylphenyl)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Butylphenyl)-4-methoxy-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Butylphenyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular membranes, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Butylphenyl)-1-(4-ethoxyphenyl)methanimine
- N-(4-Butylphenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(4-Butylphenyl)-4-methoxy-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
82463-40-9 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C18H23NO/c1-4-5-6-15-7-9-16(10-8-15)19-18-12-11-17(20-3)13-14(18)2/h7-13,19H,4-6H2,1-3H3 |
Clave InChI |
WZSODZSYNIWDOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


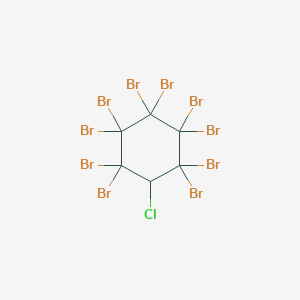
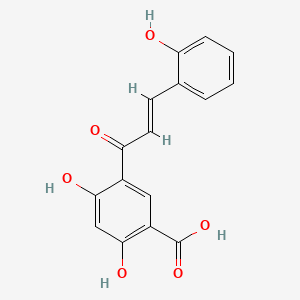

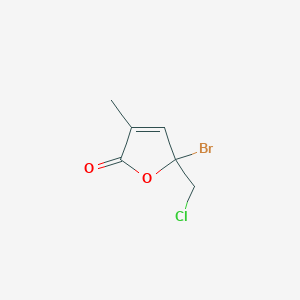

![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
